Cas no 2172281-35-3 (4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid)

4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid
- EN300-1505521
- 4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid
- 2172281-35-3
-
- インチ: 1S/C25H30N2O6/c1-17(24(29)30)10-12-26-23(28)11-14-32-15-13-27-25(31)33-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)
- InChIKey: JUUDEWWFDPIBLP-UHFFFAOYSA-N
- SMILES: O(C(NCCOCCC(NCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 454.21038668g/mol
- 同位素质量: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 13
- 複雑さ: 635
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 114Ų
4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505521-50mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1505521-1000mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1505521-250mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1505521-1.0g |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1505521-10000mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1505521-100mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1505521-5000mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1505521-2500mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1505521-500mg |
4-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-2-methylbutanoic acid |
2172281-35-3 | 500mg |
$3233.0 | 2023-09-27 |
4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acidに関する追加情報
Comprehensive Overview of 4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid (CAS No. 2172281-35-3)
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, the compound 4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid (CAS No. 2172281-35-3) has garnered significant attention. This Fmoc-protected amino acid derivative plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely adopted in drug discovery and biotechnology. The compound's unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group, ensures efficient protection of amino groups during synthesis, making it indispensable for researchers developing novel therapeutic peptides and bioconjugates.
The growing demand for custom peptide synthesis and precision medicine has propelled interest in high-purity intermediates like CAS 2172281-35-3. Recent studies highlight its utility in constructing peptide-based drug candidates targeting metabolic disorders and oncology. Notably, its compatibility with automated peptide synthesizers aligns with industry trends toward high-throughput screening and AI-driven molecular design. As researchers increasingly explore peptide therapeutics for their high specificity and low toxicity, this compound's role in facilitating side-chain functionalization becomes ever more critical.
From a chemical perspective, the 2-methylbutanoic acid moiety in 4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid introduces steric effects that influence peptide conformation—a hot topic in structure-activity relationship (SAR) studies. This aligns with frequent search queries like "Fmoc-amino acid applications" and "peptide modification techniques" on scientific databases. The compound's ethylene glycol spacer also addresses common challenges in peptide solubility, a recurring concern in formulation development discussions across academic forums.
Quality control remains paramount for CAS 2172281-35-3, with HPLC and MS characterization being essential to meet GMP standards—a key concern for manufacturers responding to queries about "peptide intermediate purity". The compound's stability under microwave-assisted peptide coupling conditions further enhances its appeal, coinciding with industry shifts toward green chemistry practices. These attributes position it as a sustainable choice compared to traditional Boc-protected analogs, frequently debated in organic chemistry communities.
Emerging applications in targeted drug delivery systems have expanded the relevance of this Fmoc derivative. Its carboxylic acid terminus enables facile conjugation with nanoparticle carriers—a technique dominating recent publications on cancer therapeutics. This intersects with trending searches about "linker chemistry for ADCs" (antibody-drug conjugates), underscoring the compound's versatility. Furthermore, its use in peptide hydrogel fabrication responds to growing interest in biomaterials for tissue engineering, making it a cross-disciplinary asset.
In conclusion, 4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid represents a sophisticated tool at the intersection of medicinal chemistry and biotechnology. Its design addresses multiple contemporary challenges—from peptide stability to controlled release formulations—while supporting innovations in personalized therapeutics. As the scientific community prioritizes modular synthesis platforms, this compound's strategic importance will undoubtedly grow, reflected in its increasing citations across patent literature and preclinical studies worldwide.
2172281-35-3 (4-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-2-methylbutanoic acid) Related Products
- 2228082-06-0(1-2-(methoxymethyl)oxan-2-ylcyclopropan-1-ol)
- 37675-20-0([(3R)-piperidin-3-yl]methanol)
- 1340376-10-4((3-Ethoxypropyl)(1,3-thiazol-5-ylmethyl)amine)
- 2639447-51-9(4-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2,2-dimethylbutanoic acid)
- 1805066-46-9(3-(Difluoromethyl)-2-methoxy-5-methylpyridine-6-sulfonamide)
- 206761-77-5(4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride)
- 312743-13-8(5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione)
- 920412-54-0(1-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(oxolane-2-carbonyl)piperazine)
- 1782612-50-3(4,5-Difluoro-2-(propan-2-yloxy)benzoic acid)
- 1042514-06-6(6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine)




